molecular formula C14H15ClN4S B1433387 6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione CAS No. 1334498-25-7

6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione

Cat. No. B1433387
CAS RN: 1334498-25-7
M. Wt: 306.8 g/mol
InChI Key: ZLBJAGAPQKFNEF-UHFFFAOYSA-N
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Description

6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione (CPDT) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various research fields. CPDT is a heterocyclic compound that has a unique chemical structure, which makes it an interesting target for research. CPDT is a versatile molecule that can be used for a variety of purposes, including the synthesis of other compounds, as a catalyst for chemical reactions, and for its potential medicinal properties.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of various derivatives related to "6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione" involves multi-step protocols that yield these compounds in good yields. Techniques such as HRMS, IR, 1H, and 13C NMR experiments play a crucial role in assigning the products' structures, ensuring the accuracy of the synthetic processes and the identity of the compounds produced (Wujec & Typek, 2023).

Antimicrobial and Antitumor Activities

Research has shown that derivatives of the specified chemical structure exhibit significant biological activities, including antimicrobial and antitumor effects. For instance, certain piperazinylthienylpyridazine derivatives have been prepared and evaluated for their anti-inflammatory activity, demonstrating potential therapeutic applications (Refaat, Khalil, & Kadry, 2007). Additionally, triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their application as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Docking and In Vitro Studies

Molecular docking studies and in vitro antimicrobial evaluations of piperazine and triazolo-pyrazine derivatives have been conducted to explore their potential as antimicrobial agents. These studies reveal the antimicrobial efficacy of these compounds against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial drugs (Patil et al., 2021).

properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4S/c15-11-3-1-2-4-12(11)18-7-9-19(10-8-18)13-5-6-14(20)17-16-13/h1-6H,7-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJAGAPQKFNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=S)C=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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